molecular formula C18H17FN4O2S3 B3011195 5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide CAS No. 946306-63-4

5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide

カタログ番号: B3011195
CAS番号: 946306-63-4
分子量: 436.54
InChIキー: PASPJSLIASVDPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide is a synthetic organic compound featuring a complex molecular architecture designed for advanced chemical and pharmaceutical research. This molecule integrates multiple heterocyclic systems known for their biological relevance, including a thiazolo[3,2-b][1,2,4]triazole core and a thiophene ring. The presence of these fused heterocyclic scaffolds suggests significant potential for investigation in various biochemical applications . The compound's structure is characterized by a 3-fluorophenyl substituent and a thiophene-2-sulfonamide chain terminated with an ethyl group. The sulfonamide functional group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition and receptor binding activities. Researchers may find this compound valuable for probing new mechanisms of action, particularly in the development of antimicrobial agents, given the well-documented antibacterial and antifungal activities associated with both the 1,2,4-triazole and thiazole molecular scaffolds . This product is provided for research purposes within laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols.

特性

IUPAC Name

5-ethyl-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S3/c1-2-15-6-7-16(27-15)28(24,25)20-9-8-14-11-26-18-21-17(22-23(14)18)12-4-3-5-13(19)10-12/h3-7,10-11,20H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASPJSLIASVDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and other pharmacological effects.

Structural Characteristics

The compound features several notable structural elements:

  • Thiophene Ring : Contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Sulfonamide Group : Known for its role in various biological activities, particularly in medicinal chemistry.
  • Triazole-Thiazole Moiety : This unique combination may enhance the compound's interaction with specific enzymes or receptors involved in cancer pathways.

Synthesis and Pharmacological Potential

The synthesis of this compound typically involves multi-step processes that must be optimized for yield and purity. The presence of the fluorinated phenyl group is believed to enhance metabolic stability and bioavailability, potentially increasing the compound's efficacy against cancer cells.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-fluorophenyl)-1,3,4-thiadiazoleThiadiazole ringAnticancer activity against A549 cells
5-amino-[1,3,4]thiadiazole derivativesThiadiazole and amine groupsCytotoxic effects on various cancer lines
4-(trifluoromethyl)benzene sulfonamidesSulfonamide group with trifluoromethyl substitutionEnhanced anticancer properties

Anticancer Properties

Research indicates that compounds similar to 5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Preliminary studies have shown that related sulfonamides can induce apoptosis in cancer cells by disrupting microtubule formation and function. The IC50 values for these compounds often range in the low micromolar concentrations against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : Interaction with specific enzymes such as tissue-nonspecific alkaline phosphatase (h-TNAP), which has been linked to tumor progression.
  • Molecular Docking Studies : These studies suggest that the compound can effectively bind to target proteins involved in cell proliferation pathways .

Case Studies and Experimental Findings

Several studies have examined the biological activity of triazole derivatives similar to this compound:

  • In Vitro Studies : A study demonstrated that triazole derivatives exhibited significant antibacterial activity against MRSA strains with MIC values lower than conventional antibiotics .
  • Antitumor Efficacy : Another research highlighted the potential of thiazolo-triazole derivatives in inhibiting tubulin polymerization, leading to cell cycle arrest in cancer cells .

科学的研究の応用

Anticancer Properties

Research indicates that compounds similar to 5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Related sulfonamides have shown promising activity against cancer cells, suggesting that this compound may also possess similar properties due to its structural features.
  • Mechanism of Action : Preliminary studies suggest potential interactions with enzymes or receptors involved in cancer pathways. Techniques such as molecular docking could elucidate these interactions further.

Antimicrobial Activity

The compound's structural attributes may also confer antimicrobial properties:

  • Broad-spectrum activity : Similar compounds have demonstrated antibacterial effects against various pathogens, including those resistant to conventional treatments. The sulfonamide group is particularly noted for its efficacy against bacterial infections .
  • Antitubercular Activity : Some derivatives of thiazolo[3,2-b][1,2,4]triazoles have shown promise against Mycobacterium tuberculosis, indicating that further exploration of this compound could yield effective antitubercular agents .

Synthesis Strategies

The synthesis of 5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step processes. Key steps include:

  • Formation of the thiophene backbone.
  • Introduction of the sulfonamide group.
  • Incorporation of the triazole-thiazole moiety through cyclization reactions.

Optimizing each step is crucial to achieving high yields and purity of the final product.

Future Research Directions

Continued research into 5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide is essential for:

  • Understanding Mechanisms : Investigating specific interactions with biological targets through advanced techniques such as molecular modeling and binding assays.
  • Exploring Derivatives : Synthesizing analogs to enhance efficacy and reduce toxicity while maintaining desirable pharmacokinetic properties.
  • Clinical Trials : Moving towards preclinical and clinical evaluations to assess safety and effectiveness in human subjects.

類似化合物との比較

Fluorinated Aryl Groups

  • The 3-fluorophenyl group in the target compound enhances lipophilicity (clogP ≈ 3.5 predicted) compared to non-fluorinated analogues (e.g., 1-(thiophen-2-yl)-...ethan-1-one, clogP ≈ 2.8) .
  • In ethyl 5-(3-fluorophenyl)-...pyrimidine-6-carboxylate , the axial fluorophenyl group induces a half-chair conformation in the pyrimidine ring, reducing aqueous solubility but improving crystallinity .

Thiophene vs. Thiazole Linkers

  • Thiophene sulfonamides (e.g., target compound) exhibit stronger hydrogen-bonding capacity (S=O groups) than thiazole-linked analogues (e.g., 1-(thiazol-2-yl)-...ethan-1-one ), which may improve target binding .

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can multi-step reaction conditions be optimized?

Answer:
The synthesis involves constructing a thiazolo-triazole core linked to fluorophenyl and thiophene-sulfonamide groups. Key challenges include:

  • Regioselectivity in forming the thiazolo[3,2-b][1,2,4]triazole ring system, which requires precise temperature control (e.g., reflux in acetonitrile) and catalysts like triethylamine (Et3_3N) to avoid side reactions .
  • Coupling reactions between the ethyl-thiophene sulfonamide and the thiazolo-triazole intermediate. Optimizing solvent polarity (e.g., DMF/water mixtures) and reaction time (1–3 hours) improves yields .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical due to polar byproducts .

Advanced: How can computational methods resolve contradictions between predicted and experimental reaction outcomes?

Answer:
Discrepancies often arise in regioselectivity or intermediate stability. A hybrid approach integrates:

  • Quantum chemical calculations (e.g., DFT) to model transition states and predict activation energies for competing pathways .
  • Machine learning to analyze reaction databases (e.g., substituent effects on thiazole ring formation) and prioritize experimental conditions .
  • In situ NMR monitoring to validate intermediate structures and adjust computational parameters .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1^1H/13^{13}C NMR : Assign peaks for the fluorophenyl (δ 7.2–7.8 ppm, aromatic), thiazole-triazole (δ 8.1–8.5 ppm), and sulfonamide (δ 3.1–3.5 ppm) groups .
  • HRMS (ESI+) : Confirm molecular ion [M+H]+^+ with <2 ppm error .
  • FT-IR : Identify sulfonamide S=O stretches (~1350 cm1^{-1}) and C-F vibrations (~1220 cm1^{-1}) .

Advanced: How does the fluorophenyl substituent influence biological activity compared to non-halogenated analogs?

Answer:
The 3-fluorophenyl group enhances:

  • Lipophilicity (logP increases by ~0.5 units), improving membrane permeability in cellular assays .
  • Target binding via halogen bonding (e.g., with kinase ATP pockets), as shown in docking studies with COX-2 or PARP enzymes .
  • Metabolic stability : Fluorine reduces oxidative degradation in microsomal assays (t1/2_{1/2} >60 mins vs. ~30 mins for non-fluorinated analogs) .

Basic: What methods ensure purity (>95%) for in vitro biological testing?

Answer:

  • HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to resolve impurities; retention time ~12.3 mins .
  • Recrystallization : Ethanol/water (7:3 v/v) at 4°C yields pure crystals (melting point 198–200°C) .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 48.2%, N: 16.7%) .

Advanced: What mechanistic insights explain the thiazolo-triazole ring formation under acidic vs. basic conditions?

Answer:

  • Acidic conditions (e.g., HCl/EtOH): Promote cyclization via protonation of the triazole nitrogen, accelerating electrophilic aromatic substitution .
  • Basic conditions (e.g., Et3_3N/DMF): Facilitate deprotonation of thiol intermediates, favoring nucleophilic attack on α-haloketones .
  • Kinetic studies show basic conditions reduce reaction time (2 hrs vs. 6 hrs) but increase byproduct formation (~15% vs. 5%) .

Basic: How is the compound’s solubility profile determined, and what solvents are optimal for assays?

Answer:

  • Shake-flask method : Measure solubility in PBS (pH 7.4: ~0.8 mg/mL), DMSO (>50 mg/mL), and ethanol (~12 mg/mL) .
  • DLS : Confirm colloidal stability in aqueous buffers (e.g., no aggregation at 10 µM) .
  • Use DMSO stock solutions (<0.1% final concentration) for cell-based assays to avoid solvent toxicity .

Advanced: What strategies mitigate thermal degradation during prolonged storage?

Answer:

  • TGA/DSC : Identify decomposition onset at 185°C; store at –20°C under argon .
  • Lyophilization : Formulate as a lyophilized powder with trehalose (1:1 w/w) to stabilize the sulfonamide group .
  • HPLC stability studies : Monitor degradation products (e.g., hydrolyzed thiophene-sulfonamide) over 6 months .

Basic: How are structure-activity relationships (SAR) studied for this compound?

Answer:

  • Analog synthesis : Replace the ethyl group with methyl/propyl or substitute fluorine with Cl/Br .
  • Enzyme inhibition assays : Test against kinase panels (e.g., EGFR, VEGFR2) with IC50_{50} values .
  • Molecular docking : Compare binding poses in homology models (e.g., PDB: 1M17) .

Advanced: What in vivo pharmacokinetic parameters are critical for translational studies?

Answer:

  • Oral bioavailability : Assessed in rodent models (F% >25% target) with AUC024_{0-24} >500 ng·h/mL .
  • CYP450 inhibition : Screen against CYP3A4/2D6 (IC50_{50} >10 µM required) .
  • Plasma protein binding : Equilibrium dialysis shows >90% binding, requiring dose adjustment .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。